5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrimidine ring, a piperazine ring, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling and subsequent cyclization to form the oxazole ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
- 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
- [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Uniqueness
Compared to similar compounds, 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine stands out due to its unique combination of structural features, which may confer distinct pharmacological properties. Its specific arrangement of functional groups and rings can result in different biological activities and interactions with molecular targets .
Properties
IUPAC Name |
3-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-11-16(23-26-14)12-24-7-9-25(10-8-24)19-17(20)18(21-13-22-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKOFYHTBPODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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